molecular formula C14H15NS B6142918 3-[(benzylsulfanyl)methyl]aniline CAS No. 1019394-69-4

3-[(benzylsulfanyl)methyl]aniline

Cat. No. B6142918
CAS RN: 1019394-69-4
M. Wt: 229.34 g/mol
InChI Key: PBOMKQSVAMAMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(benzylsulfanyl)methyl]aniline” is a chemical compound with the molecular formula C14H15NS . It is used for research and development purposes .


Synthesis Analysis

The synthesis of aniline-based compounds like “this compound” can be achieved through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst . This protocol has been successfully performed under metal- and solvent-free conditions with a broad range of substrates .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 15 hydrogen atoms, and 1 sulfur atom . The molecular weight of this compound is 229.34 g/mol .


Chemical Reactions Analysis

As an amine, “this compound” has the ability to act as a weak organic base . It can accept a proton from water to form substituted ammonium ions .

Scientific Research Applications

3-[(Benzylsulfanyl)methyl]aniline is used as a starting material for the synthesis of a wide range of organic compounds, such as pharmaceuticals, dyes, and intermediates for organic synthesis. It is also used as a reagent in organic synthesis. It has been used in the synthesis of a wide range of compounds, such as amino acids, peptides, and polymers. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-cancer agents and anti-inflammatory agents.

Mechanism of Action

3-[(Benzylsulfanyl)methyl]aniline is a reactive aromatic amine that can undergo nucleophilic substitution reactions with a variety of nucleophiles. It can also react with electrophiles, such as halogens, to form aryl halides. It can also be used in the synthesis of aryl sulfonamides and aryl sulfonates.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, compounds synthesized from this compound may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[(Benzylsulfanyl)methyl]aniline in laboratory experiments is its availability and low cost. It is also a relatively stable compound and can be stored for long periods of time. However, this compound is a highly reactive compound and should be handled with care. It should not be exposed to air or moisture and should be stored in a cool, dry place.

Future Directions

Future research on 3-[(Benzylsulfanyl)methyl]aniline could focus on the development of new synthetic methods for the synthesis of compounds derived from this compound. Additionally, research could focus on the development of new applications for this compound, such as its use as a reagent in organic synthesis. Research could also focus on the development of new compounds derived from this compound, such as pharmaceuticals, dyes, and polymers. Finally, research could focus on the development of new methods for the synthesis of this compound itself, such as the use of alternative starting materials or catalysts.

Synthesis Methods

3-[(Benzylsulfanyl)methyl]aniline is synthesized from the reaction of aniline and benzylsulfanylmethyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, at temperatures ranging from 0 to 50°C. The reaction typically requires a catalytic amount of a base such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

3-(benzylsulfanylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9H,10-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOMKQSVAMAMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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